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Compound of Interest
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Cat. No.: B1679666 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
PF-00489791 is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor developed by Pfizer. This document provides a comprehensive ove

preclinical development, and clinical evaluation of PF-00489791. The core mechanism of action, centered on the enhancement of cyclic guanosine m

signaling, has been investigated for various therapeutic indications, most notably diabetic nephropathy. This guide synthesizes the available technical

potency, preclinical and clinical study outcomes, and detailed experimental designs, to serve as a resource for researchers in the field of drug discove

Discovery and Medicinal Chemistry
PF-00489791, also known as UK-489,791, belongs to the pyrazolopyrimidine class of organic compounds. This structural class is a cornerstone for m

inhibitors. The discovery of PF-00489791 was part of a rational drug design program aimed at identifying selective inhibitors of PDE5.

Chemical Structure and Properties
IUPAC Name: 1-(2-ethoxyethyl)-5-[ethyl(methyl)amino]-7-[(4-methylpyridin-2-yl)amino]-N-methylsulfonylpyrazolo[4,3-d]pyrimidine-3-carboxamide

Molecular Formula: C₂₀H₂₈N₈O₄S

Molecular Weight: 476.6 g/mol

Synthesis
While the specific, proprietary synthesis route for PF-00489791 is not publicly available, the general synthesis of pyrazolopyrimidinone-based PDE5 i

multi-step process. A common approach starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidine ring. Subsequen

the pyrazolopyrimidinone core with appropriate side chains yields the final active pharmaceutical ingredient. For instance, the synthesis of similar ana

the reaction of a β-ketoester with a hydrazine derivative to form the pyrazole core. This is followed by a series of reactions to build the pyrimidine ring

necessary substituents that confer potency and selectivity for the PDE5 enzyme.

Preclinical Development
The preclinical evaluation of PF-00489791 established its potency, selectivity, and in vivo activity.

In Vitro Pharmacology
PF-00489791 is a highly potent inhibitor of the PDE5A enzyme. The primary mechanism of action is the inhibition of PDE5, which is responsible for th

By inhibiting PDE5, PF-00489791 leads to an accumulation of cGMP, resulting in vasodilation and other downstream effects.

Parameter Value Enzyme

IC₅₀ 1.5 nM Phosphodiesterase 5A (PDE5A)

Table 1: In Vitro Potency of PF-00489791

A comprehensive selectivity profile against other PDE subtypes is not detailed in publicly available literature. However, it is described as a "highly spe
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Mechanism of Action: Signaling Pathway
The mechanism of action of PF-00489791 is centered on the potentiation of the nitric oxide (NO)-cGMP signaling pathway.
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Mechanism of action of PF-00489791.

In Vivo Preclinical Studies
Preclinical studies in animal models have been conducted to assess the in vivo effects of PF-00489791. One notable study investigated its therapeuti

experimental model of stroke in rats.

Study Animal Model Key Findings

Stroke Recovery Rats with permanent middle cerebral artery occlusion

Improved functional recovery in motor score

The effect was observed even though PF-0

non-brain penetrant.

Table 2: Summary of a Key In Vivo Preclinical Study of PF-

00489791

Detailed preclinical pharmacokinetic and toxicology data are not extensively reported in the public domain.

Clinical Development
PF-00489791 has been evaluated in Phase 2 clinical trials for several indications, including diabetic nephropathy and Raynaud's phenomenon. The m

trial is NCT01200394, which assessed the efficacy and safety of PF-00489791 in patients with type 2 diabetes and overt nephropathy.

Phase 2 Clinical Trial in Diabetic Nephropathy (NCT01200394)
This multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group study was designed to evaluate the effect of PF-0048979
patients with diabetic nephropathy.
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Parameter Description

Study Design Randomized, double-blind, placebo-controlled, parallel-group

Population
256 subjects with type 2 diabetes mellitus, eGFR 25-60 ml/min/1.73 m², an

albumin-to-creatinine ratio (UACR) >300 mg/g.

Intervention PF-00489791 (20 mg) or placebo, administered orally once daily for 12 wee

Randomization Ratio 3:1 (PF-00489791 : Placebo)

Primary Outcome Change from baseline in UACR at Week 12.

Secondary Outcomes Change from baseline in UACR at Weeks 3, 6, and 16.

Table 3: Key Aspects of the NCT01200394 Clinical Trial Protocol

digraph "Clinical_Trial_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

Screening [label="Screening\n(n=955)", fillcolor="#FFFFFF", fontcolor="#202124"];

Randomization [label="Randomization\n(n=256)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Treatment_Group [label="PF-00489791 (20 mg/day)\n(n=192)", shape=box, style=rounded, fillcolor="#4285F4", font

Placebo_Group [label="Placebo\n(n=64)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Treatment_Period [label="12-Week Treatment Period", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

Follow_Up [label="4-Week Follow-Up", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"];

End_of_Study [label="End of Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Screening -> Randomization [label="Eligible Patients"];

Randomization -> Treatment_Group;

Randomization -> Placebo_Group;

Treatment_Group -> Treatment_Period;

Placebo_Group -> Treatment_Period;

Treatment_Period -> Follow_Up;

Follow_Up -> End_of_Study;

}

Workflow of the NCT01200394 clinical trial.

The trial demonstrated that PF-00489791 was effective in reducing albuminuria.

Outcome Measure Result

Primary Efficacy Endpoint

Change in UACR at Week 12
15.7% reduction with PF-00489791 compared to placebo (ratio 0.843; 95%

interval 0.73 to 0.98).

Safety and Tolerability

Most Common Adverse Events Headache and upper gastrointestinal events (mild in severity).

Table 4: Key Efficacy and Safety Outcomes from the NCT01200394 Trial

The reduction in UACR was observed as early as week 3 of treatment. However, this effect was reversible, with UACR values returning to baseline fo

treatment cessation.
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Conclusion
PF-00489791 is a potent and selective PDE5 inhibitor that has shown promise in preclinical and clinical studies. Its development history highlights the

targeting the NO-cGMP pathway for conditions beyond erectile dysfunction. The Phase 2 clinical trial in diabetic nephropathy demonstrated a statistic

reduction in albuminuria, a key marker of kidney damage. While the development of PF-00489791 for this indication has not progressed to Phase 3, t

its investigation provide valuable insights for the continued exploration of PDE5 inhibitors in renal and cardiovascular diseases. Further research may

explore its potential in other related conditions. The global highest R&D status for PF-00489791 is currently listed as discontinued.

To cite this document: BenchChem. [The Discovery and Development of PF-00489791: A Phosphodiesterase 5 Inhibitor]. BenchChem, [2025]. [On
[https://www.benchchem.com/product/b1679666#pf-00489791-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

check]
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